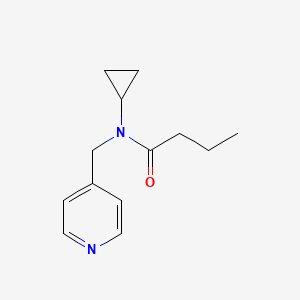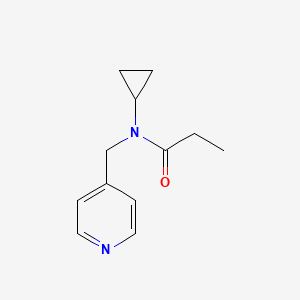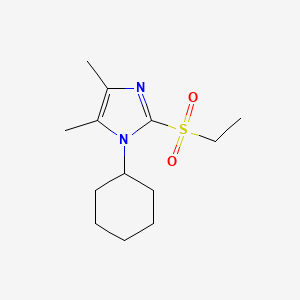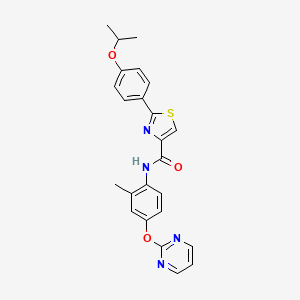![molecular formula C15H18N2O2 B7567020 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7567020.png)
1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPOP is a piperidine derivative that contains an oxazole ring and a phenyl group. This compound has shown promising results in various studies, and its synthesis method has been well-established.
科学的研究の応用
1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has been used as a tool to study the function of the dopamine transporter (DAT). 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol binds to DAT and inhibits its function, leading to an increase in dopamine levels in the brain. This effect has been used to study the role of DAT in various neurological disorders, such as Parkinson's disease and addiction.
In pharmacology, 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has been studied for its potential as a drug candidate. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has shown activity against various drug-resistant bacterial strains, making it a promising candidate for the development of new antibiotics. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol is not fully understood, but it is believed to involve the inhibition of DAT. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol binds to DAT and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has been used to study the role of DAT in various neurological disorders, such as Parkinson's disease and addiction.
Biochemical and Physiological Effects
1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol inhibits the growth of various bacterial strains, including drug-resistant strains. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have shown that 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol increases dopamine levels in the brain, leading to behavioral changes such as increased locomotor activity.
実験室実験の利点と制限
The advantages of using 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol in lab experiments include its well-established synthesis method, its potential applications in various research fields, and its ability to inhibit the function of DAT. The limitations of using 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol. One direction is to further study its potential as a drug candidate, particularly as an antibiotic and anti-cancer agent. Another direction is to investigate its potential as a tool to study the function of DAT in various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol involves the reaction of 5-phenyl-3-chloromethyl-1,2-oxazole with piperidine-4-ol in the presence of a base. The reaction proceeds via nucleophilic substitution, and 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol is obtained as a white crystalline solid in high yield. The purity of the compound can be verified using analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-8-17(9-7-14)11-13-10-15(19-16-13)12-4-2-1-3-5-12/h1-5,10,14,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXSINKENBQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)

![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)



![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-cyano-2-methylpropanamide](/img/structure/B7567049.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)